molecular formula C7H2Cl2FN3O B14013012 5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B14013012
M. Wt: 234.01 g/mol
InChI Key: NKSGFNYKPLSQNS-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one: is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorine and fluorine atoms, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the reaction of pyrimidine derivatives with appropriate halogenating agents. One common method includes the reaction of 5,7-dichloro-8-fluoropyrimidine with a suitable nucleophile under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential antiviral and anticancer properties. The presence of halogen atoms enhances its ability to interact with biological targets .

Industry: In the industrial sector, it is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

Comparison with Similar Compounds

  • 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4-one
  • 7-Chloro-8-fluoro-2,4-dihydroxypyrido[4,3-d]pyrimidine

Comparison: Compared to similar compounds, 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one

Properties

Molecular Formula

C7H2Cl2FN3O

Molecular Weight

234.01 g/mol

IUPAC Name

5,7-dichloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H2Cl2FN3O/c8-5-2-4(3(10)6(9)13-5)11-1-12-7(2)14/h1H,(H,11,12,14)

InChI Key

NKSGFNYKPLSQNS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl

Origin of Product

United States

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